Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate

Osteoporosis Bisphosphonate Antiproliferative

Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate (CAS 94199-72-1) is the disodium salt of N-(n-heptylamino)methylenebisphosphonic acid, a linear N-alkyl substituted aminomethylenebisphosphonate (aminoBP) that belongs to the nitrogen-containing bisphosphonate class. The compound features a primary amino group bridged to two phosphonate moieties via a methylene carbon, with a seven-carbon n-heptyl chain attached to the nitrogen, distinguishing it from clinically established cycloalkyl analogues such as incadronate (cimadronate, YM-175) which bears a cycloheptyl substituent.

Molecular Formula C9H21NNa2O6P2
Molecular Weight 347.19 g/mol
CAS No. 94199-72-1
Cat. No. B12692582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate
CAS94199-72-1
Molecular FormulaC9H21NNa2O6P2
Molecular Weight347.19 g/mol
Structural Identifiers
SMILESCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C9H23NO6P2.2Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2
InChIKeyYLPSWBUHIOXQHP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Disodium Dihydrogen ((Heptylimino)Bis(Methylene))Bisphosphonate (CAS 94199-72-1) – Compound Class & Procurement Profile


Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate (CAS 94199-72-1) is the disodium salt of N-(n-heptylamino)methylenebisphosphonic acid, a linear N-alkyl substituted aminomethylenebisphosphonate (aminoBP) that belongs to the nitrogen-containing bisphosphonate class [1]. The compound features a primary amino group bridged to two phosphonate moieties via a methylene carbon, with a seven-carbon n-heptyl chain attached to the nitrogen, distinguishing it from clinically established cycloalkyl analogues such as incadronate (cimadronate, YM-175) which bears a cycloheptyl substituent [1]. As an aminobisphosphonate, its mechanism of action involves inhibition of farnesyl diphosphate synthase (FDPS) in the mevalonate pathway, leading to impaired protein prenylation and induction of apoptosis in osteoclasts, though its specific selectivity and potency profile relative to other aminoBPs is governed by the hydrophobicity and shape of the N-substituent [1].

Why Disodium Dihydrogen ((Heptylimino)Bis(Methylene))Bisphosphonate Cannot Be Generically Substituted Within Aminobisphosphonate Procurement


Within the aminomethylenebisphosphonate subclass, simple replacement of the N-substituent produces dramatic changes in in vitro antiproliferative potency, in vivo anti-osteoporotic efficacy, and adverse effect profiles. The heptyl analogue is reported to be an order of magnitude more potent than incadronate against J774E macrophage-like cells, yet it exhibits only mild therapeutic benefit in ovariectomized sheep while simultaneously inducing severe immunosuppressive side effects (caseous lymphadenitis) not observed with incadronate at comparable doses [1]. Additionally, the number of sodium counterions critically influences aqueous solubility and formulation behaviour: the disodium salt (CAS 94199-72-1) differs from the trisodium salt (CAS 94199-73-2) and the tetrasodium salt (CAS 94199-74-3) in pH-dependent solubility, hygroscopicity, and stoichiometry for complexation or conjugation . These findings preclude generic interchange among N-alkyl chain lengths, cycloalkyl vs. linear alkyl isomers, or sodium salt stoichiometries without re-validation of the desired biological or physicochemical performance.

Quantitative Differentiation Evidence for Disodium Dihydrogen ((Heptylimino)Bis(Methylene))Bisphosphonate vs. Closest Comparators


In Vitro Antiproliferative Activity: n-Heptyl vs. Cycloheptyl (Incadronate) in J774E Macrophage Model

The N-(n-heptyl) analogue (Compound 4) demonstrated an order of magnitude greater antiproliferative potency than incadronate (N-cycloheptyl) against mouse macrophage-like J774E cells, a standard osteoclast surrogate screening model [1]. The paper states that linear alkane-substituted compounds (4–11) are strong inhibitors of J774E proliferation, approximately 10-fold more potent than incadronate [1]. This potency advantage does not translate into superior in vivo efficacy, however, as discussed in a separate evidence item.

Osteoporosis Bisphosphonate Antiproliferative J774E Incadronate

In Vivo Anti-Osteoporotic Efficacy: n-Heptyl Analogue vs. Incadronate in Ovariectomized Sheep Model

In an ovariectomized Merino sheep model of induced osteoporosis, the sodium salt of Compound 4 (n-heptyl) administered at 35 mg/sheep weekly via ruminal probe produced only mild anti-osteoporotic activity documented by bone histopathology, and was concluded to be not suitable as a potential drug analogue of incadronate [1]. In contrast, incadronate (YM-175) had previously demonstrated robust anti-resorptive efficacy in multiple in vivo models, including the PTH-induced hypercalcemia (PIH) model in rats, where the cycloheptyl analogue was 10-fold more potent than pamidronate [2]. The mild efficacy of the n-heptyl compound in sheep, combined with the severe side effect of caseous lymphadenitis, represents a clear inferiority to the cycloheptyl lead compound incadronate for therapeutic applications.

Osteoporosis In Vivo Sheep Model Bone Histopathology Incadronate

Synthesis Yield and Purity: n-Heptyl Analogue vs. Incadronate via Three-Component Kabachnik-Fields Reaction

The classic three-component reaction of n-heptylamine, triethyl orthoformate, and diethyl phosphite, followed by acid hydrolysis, produced N-(n-heptylamino)methylenebisphosphonic acid (Compound 4) in 72% yield with >95% purity, melting point 212–213 °C, and 31P NMR signal at 14.91 ppm [1]. Under identical synthetic conditions, incadronate (Compound 21, N-cycloheptyl) was obtained in 63% yield, with a higher melting point of 225 °C and a distinct 31P NMR shift of 8.07 ppm [1]. The 9-percentage-point higher yield for the linear analogue indicates more efficient synthesis, which may reduce cost per gram for research-scale procurement.

Synthesis Yield Kabachnik-Fields Bisphosphonate Incadronate

Sodium Salt Stoichiometry: Disodium vs. Trisodium vs. Tetrasodium Salt Forms

The disodium dihydrogen salt (CAS 94199-72-1, MW 347.19) contains two sodium counterions and two exchangeable acidic protons, whereas the trisodium hydrogen salt (CAS 94199-73-2, MW 369.18) and tetrasodium salt (CAS 94199-74-3, MW 391.16) differ in sodium content, molecular weight, and aqueous solubility profiles . The disodium form is expected to exhibit intermediate aqueous solubility and a moderate pH in solution compared to the more alkaline trisodium and tetrasodium salts, influencing compatibility with cell culture media, parenteral formulation buffers, and conjugation chemistry where the two remaining acidic protons may serve as reactive handles for prodrug derivatisation or bone-targeting ligand attachment [1].

Salt Form Solubility Counterion Formulation Bisphosphonate

Hydrophobicity and Structure-Activity Relationship: Linear n-Heptyl vs. Branched or Cycloalkyl N-Substituents

Systematic SAR analysis in the paper reveals that linear alkane N-substituents (compounds 4–11, including n-heptyl) are strong inhibitors of J774E proliferation, but activity is independent of hydrophobicity (chain length) and primarily influenced by the shape of the N-substituent [1]. Branched alkyl analogues (compounds 12–16) with similar carbon counts are markedly weaker, and the cyclopropyl analogue (17) is more than twice as active as the n-propyl compound (2) [1]. This indicates that the n-heptyl compound occupies a distinct SAR space where linear geometry, rather than carbon count, drives activity, providing a rationale for its selection over branched or shorter-chain analogues in mechanistic studies.

SAR Hydrophobicity N-Alkyl Bisphosphonate J774E

Immunomodulatory Side-Effect Profile: n-Heptyl Analogue vs. Incadronate Safety Benchmark

A unique and critical differentiator is the severe immunosuppressive side effect observed specifically for the n-heptyl analogue. Sheep treated with Compound 4 developed caseous lymphadenitis in the late phase of medication, with outcomes ranging from skin injury to animal death, attributed to a decreased immunological response to Corynebacterium pseudotuberculosis [1]. This side effect was not reported for incadronate at therapeutic doses in clinical or preclinical settings; indeed, incadronate is a clinically used drug for hypercalcemia of malignancy [2]. This differential safety profile is of paramount importance for any research involving immune-competent animal models.

Immunosuppression Caseous Lymphadenitis Sheep Safety Incadronate

Recommended Application Scenarios for Disodium Dihydrogen ((Heptylimino)Bis(Methylene))Bisphosphonate Based on Quantitative Evidence


In Vitro Structure-Activity Relationship (SAR) Tool for Linear N-Alkyl Bisphosphonate Series

The compound's proven 10-fold higher antiproliferative activity over incadronate in J774E macrophages [1] and its position within a linear SAR series where potency is independent of chain length make it an optimal reference standard for probing the contribution of N-alkyl linear geometry versus branching or cyclisation to aminobisphosphonate activity. Its 72% synthetic yield and distinct 31P NMR signature also facilitate cost-effective, high-purity synthesis for SAR libraries.

Bone-Targeting Ligand or Prodrug Precursor via Residual Phosphonic Acid Protons

The disodium salt retains two exchangeable acidic protons on the phosphonate groups, unlike the tetrasodium salt, enabling selective mono- or di-esterification for the synthesis of bone-targeting prodrugs, fluorescent conjugates, or affinity chromatography ligands for hydroxyapatite binding studies [1]. This reactivity is not available with the fully neutralised tetrasodium form (CAS 94199-74-3).

Negative Control Compound for Immunomodulation Studies in Large Animal Models

Because Compound 4 induces a specific immunosuppressive phenotype (caseous lymphadenitis in sheep) [1], it serves as a valuable tool compound for studying bisphosphonate-immune system interactions, particularly for investigating how N-substituent shape affects innate immune function. It should not be used as a therapeutic surrogate for incadronate in efficacy studies.

Comparative Analytical Reference Standard for Bisphosphonate Salt Form Identification

With a well-characterised 31P NMR shift of 14.91 ppm, melting point of 212–213 °C, and molecular formula C9H21NNa2O6P2 [1], the disodium salt provides a definitive analytical reference for distinguishing between the disodium, trisodium, and tetrasodium salt forms of the heptylamino bisphosphonate series in quality control and batch release testing.

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